2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
CAS No.: 671201-00-6
Cat. No.: VC4286422
Molecular Formula: C20H23FN2OS
Molecular Weight: 358.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671201-00-6 |
|---|---|
| Molecular Formula | C20H23FN2OS |
| Molecular Weight | 358.48 |
| IUPAC Name | 2-fluoro-N-[3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
| Standard InChI | InChI=1S/C20H23FN2OS/c21-17-9-3-1-8-15(17)19(24)22-20-16(13-23-11-5-6-12-23)14-7-2-4-10-18(14)25-20/h1,3,8-9H,2,4-7,10-13H2,(H,22,24) |
| Standard InChI Key | DNYQLLVXWMNPKY-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)CN4CCCC4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key motifs:
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A 2-fluorobenzamide group contributing to hydrogen bonding and target affinity.
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A 4,5,6,7-tetrahydrobenzo[b]thiophene ring enhancing lipophilicity and membrane permeability.
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A pyrrolidin-1-ylmethyl side chain enabling interactions with hydrophobic protein pockets .
The saturated tetrahydrobenzo[b]thiophene core adopts a boat conformation, stabilized by intramolecular S–O interactions (2.768–2.804 Å) between the thiophene sulfur and amide oxygen .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.48 g/mol |
| CAS Number | 671201-00-6 |
| IUPAC Name | 2-Fluoro-N-[3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
| Solubility | Not fully characterized |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
The compound’s solubility remains unquantified, though analogues with similar structures exhibit poor aqueous solubility at neutral pH .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step strategy:
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Core Formation: Cyclization of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid methyl ester under acidic conditions .
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Amide Coupling: Reaction of the 2-amino intermediate with 2-fluorobenzoic acid using coupling agents like HATU or EDC in the presence of DIPEA .
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Side Chain Introduction: Alkylation with pyrrolidine derivatives to install the pyrrolidin-1-ylmethyl group.
Key Reaction:
Analytical Characterization
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NMR Spectroscopy: NMR confirms the presence of aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine methylene signals (δ 2.5–3.0 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 359.2 [M+H].
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X-ray Crystallography: Reveals conformational stability via S–O non-covalent interactions .
Biological Activity and Mechanism
RORγt Modulation
In silico docking and TR-FRET assays demonstrate that the compound acts as an inverse agonist of RORγt (IC <1 μM), a nuclear receptor implicated in Th17 cell differentiation . Key interactions include:
Comparison with Reference Modulators:
| Parameter | Target Compound | GSK2981278 |
|---|---|---|
| Binding Energy (kcal/mol) | -9.2 | -10.1 |
| IC (TR-FRET) | 0.8 μM | 0.3 μM |
Kinase Inhibition
Molecular docking predicts inhibitory activity against ABL1 kinase (ΔG = -8.9 kcal/mol), with the fluorobenzamide group occupying the ATP-binding pocket. Experimental validation is pending.
Pharmacological Applications
Autoimmune Diseases
By suppressing RORγt-driven IL-17 production, the compound could mitigate pathologies in:
Oncology
Preliminary data suggest synergism with imatinib in BCR-ABL+ leukemia cells, though cytotoxicity profiles remain unstudied.
Computational Insights
Molecular Dynamics Simulations
50-ns simulations reveal stable binding to RORγt (RMSD <2 Å), with the pyrrolidine side chain sampling multiple conformations in the hydrophobic pocket .
Key Interactions Over Time:
ADMET Predictions
| Parameter | Prediction |
|---|---|
| CYP3A4 Inhibition | Moderate (IC ~5 μM) |
| Plasma Protein Binding | 89% (High) |
| BBB Penetration | Low (LogBB = -1.2) |
Challenges and Future Directions
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